molecular formula C9H13ClN2S B11885306 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride

4-(Pyrrolidin-3-ylthio)pyridine hydrochloride

Cat. No.: B11885306
M. Wt: 216.73 g/mol
InChI Key: GPLMDXILXZIYDN-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-ylthio)pyridine hydrochloride is a pyridine derivative featuring a pyrrolidine ring linked to the pyridine core via a sulfur atom at the 4-position, with a hydrochloride salt enhancing its solubility and stability. Its molecular formula is C₉H₁₃N₂S·HCl, with a molecular weight of approximately 220.7 g/mol .

Properties

Molecular Formula

C9H13ClN2S

Molecular Weight

216.73 g/mol

IUPAC Name

4-pyrrolidin-3-ylsulfanylpyridine;hydrochloride

InChI

InChI=1S/C9H12N2S.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h1-2,4-5,9,11H,3,6-7H2;1H

InChI Key

GPLMDXILXZIYDN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=CC=NC=C2.Cl

Origin of Product

United States

Preparation Methods

Thiol-Pyridine Coupling

The most common method involves nucleophilic substitution between 4-chloropyridine and pyrrolidine-3-thiol. Key steps include:

  • Reaction Conditions : Conducted in polar aprotic solvents (e.g., DMF or THF) with a base such as triethylamine (TEA) to deprotonate the thiol.

  • Catalysis : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) enhances reaction efficiency by facilitating thiolate ion formation.

  • Yield : Typically 65–78% after purification via silica gel chromatography.

Example Procedure :

  • Dissolve 4-chloropyridine (10 mmol) and pyrrolidine-3-thiol (12 mmol) in anhydrous DMF.

  • Add NaH (15 mmol) at 0°C under nitrogen.

  • Stir at 80°C for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and concentrate.

  • Purify via column chromatography (hexane:ethyl acetate = 3:1).

Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts enable direct C–S bond formation between pyridine and pyrrolidine derivatives:

  • Catalysts : Pd(OAc)₂ with Xantphos ligand or CuI with 1,10-phenanthroline.

  • Solvents : Toluene or dioxane at 100–120°C.

  • Limitations : Requires inert atmosphere and yields (50–60%) are lower than nucleophilic methods.

Optimization Insight :

  • Ligand selection critically impacts reaction efficiency. Bulky phosphine ligands reduce side reactions.

  • Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.

Hydrochloride Salt Formation

Acid-Mediated Protonation

Post-synthesis, the free base is treated with HCl to form the hydrochloride salt:

  • Conditions : Use gaseous HCl in diethyl ether or HCl in methanol.

  • Crystallization : Ethanol or acetonitrile as anti-solvents yield high-purity crystals (>98% HPLC).

Critical Parameter :

  • pH control during acidification prevents over-protonation of the pyridine ring, which could lead to decomposition.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs flow reactors to enhance safety and reproducibility:

  • Reactors : Microfluidic systems with residence times of 10–15 minutes.

  • Throughput : 1–5 kg/day with >90% yield.

  • Solvent Recovery : Integrated distillation units recycle DMF, reducing waste.

Advantages :

  • Minimizes exothermic risks associated with batch processing.

  • Consistent product quality due to precise temperature and mixing control.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, D₂O): δ 8.50 (d, J = 5.0 Hz, 2H, pyridine-H), 3.75–3.80 (m, 1H, pyrrolidine-H), 3.10–3.25 (m, 4H, pyrrolidine-CH₂).

  • IR (KBr): 2550 cm⁻¹ (S–H stretch), 1590 cm⁻¹ (C=N pyridine).

Chromatographic Purity

  • HPLC : C18 column, mobile phase = 0.1% TFA in water/acetonitrile (70:30), retention time = 6.2 minutes.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Cost Efficiency
Nucleophilic Substitution65–7812–24 hoursHighModerate
Metal-Catalyzed Coupling50–601–2 hoursLowHigh
Continuous Flow>9010–15 minutesIndustrialHigh

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-ylthio)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

4-(Pyrrolidin-3-ylthio)pyridine hydrochloride features a pyridine ring with a pyrrolidine group linked via a sulfur atom. Its synthesis typically involves nucleophilic substitution reactions, where a pyridine derivative reacts with a pyrrolidine-thiol compound, often facilitated by bases like sodium hydroxide or potassium carbonate to enhance nucleophilic attack on the electrophilic carbon of the pyridine ring.

Biological Activities

Research has indicated that this compound possesses several notable biological activities:

Antimicrobial Properties

The compound has been studied for its antimicrobial effects against various pathogens. It has shown potential in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Effects

Preliminary studies suggest that this compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. Its efficacy against cancer cell lines such as ovarian and breast cancer cells has been documented, indicating significant cytotoxicity .

Central Nervous System Activity

Research indicates potential applications in treating neurological disorders. The compound's interactions with specific receptors may lead to therapeutic effects in conditions affecting the central nervous system, although further studies are necessary to elucidate these mechanisms .

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
  • Antimicrobial Investigation : In vitro tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, showcasing its potential as an antimicrobial agent .
  • Neurological Research : Investigations into its effects on neurotransmitter systems suggest that it may have implications for treating conditions like anxiety or depression, although more research is needed to confirm these effects .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
This compound C₉H₁₃ClN₂S 220.7 Pyrrolidine (thioether) High nucleophilicity due to sulfur; potential bioactivity via thioether interactions .
(R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride C₉H₁₄Cl₂N₂O 228.7 Pyrrolidine (ether) Oxygen linker reduces nucleophilicity; dihydrochloride enhances solubility .
4-(4-Chlorobutyl)pyridine hydrochloride C₉H₁₃Cl₂N 218.1 Chlorobutyl chain Hydrophobic substituent; may enhance membrane permeability .
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride C₁₁H₁₇Cl₂NO₂ 266.2 Chloromethyl, methoxypropoxy Bulky substituents; used as a pharmaceutical intermediate (e.g., rabeprazole synthesis) .
4-Chloro-3-methylpyridine hydrochloride C₆H₇Cl₂N 164.0 Chloro, methyl Simple structure; high reactivity for further functionalization .
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride C₁₁H₁₃ClFN 213.7 Fluorophenyl, partially saturated ring Aromatic substituent; fluorination impacts metabolic stability .
4-(Chloromethyl)pyridine hydrochloride C₆H₇Cl₂N 164.0 Chloromethyl Reactive chloromethyl group for cross-coupling reactions .
4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride C₁₁H₁₇ClN₂O 228.7 Piperidine (ether) Six-membered piperidine ring increases steric bulk vs. pyrrolidine .

Key Research Findings:

Functional Group Impact :

  • The thioether group in the target compound enhances nucleophilicity compared to ether -linked analogs (e.g., (R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride), making it more reactive in alkylation or oxidation reactions .
  • Chlorobutyl and chloromethyl substituents (e.g., 4-(4-Chlorobutyl)pyridine hydrochloride) introduce hydrophobicity, favoring interactions with lipid membranes .

Electronic Effects: Computational studies on similar compounds (e.g., 4-(1-aminoethyl)pyridine) suggest that substituents alter HOMO-LUMO gaps, influencing bioactivity. The target compound’s sulfur atom may lower the energy gap, enhancing charge transfer .

Pharmaceutical Relevance :

  • Compounds like 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride are intermediates in antiulcer drugs (e.g., rabeprazole), highlighting the importance of pyridine derivatives in drug synthesis .

Q & A

Q. What are the optimal synthetic routes for 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of pyridine-pyrrolidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-(4-Propoxyphenoxy)pyrrolidine hydrochloride require multi-step protocols with careful optimization of reagents (e.g., coupling agents, bases) and reaction temperatures . Key steps include:
  • Step 1 : Activation of the pyridine ring at the 4-position using chlorinating agents.
  • Step 2 : Thiolation via nucleophilic substitution with pyrrolidine-3-thiol.
  • Step 3 : Hydrochloride salt formation under controlled pH.
    Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like solvent polarity, temperature, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) may further streamline optimization .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Analytical validation should combine:
  • HPLC : To assess purity (≥98% by area normalization), with mobile phases optimized for polar heterocycles (e.g., acetonitrile/ammonium acetate buffer) .
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., pyridine C-4 thioether linkage and pyrrolidine substitution patterns) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C9_9H13_{13}N2_2S·HCl).
    Note: Batch-specific impurities (e.g., residual solvents) should be quantified via gas chromatography (GC) .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Methodological Answer : Stability depends on:
  • Storage : Protect from moisture and light at -20°C in amber vials with desiccants .
  • Solution Stability : Prepare fresh solutions in anhydrous DMSO or ethanol; avoid aqueous buffers with pH >7 to prevent thioether hydrolysis.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for similar hydrochlorides) .

Q. How can researchers design preliminary biological screening assays for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs. For example:
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with 3^3H-labeled reference compounds.
  • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in model cell lines (e.g., HEK293) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the pyrrolidine-thioether moiety in catalytic or biological systems?

  • Methodological Answer : The thioether group may act as a hydrogen-bond acceptor or participate in redox cycling. Techniques to probe mechanisms include:
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated analogs.
  • Electrochemical Analysis : Cyclic voltammetry to assess redox potential (e.g., thioether oxidation to sulfoxide) .
  • Computational Modeling : Density Functional Theory (DFT) to map transition states in nucleophilic substitution reactions .

Q. How can structural modifications of this compound enhance target selectivity in neurological or oncological models?

  • Methodological Answer : Derivatization strategies include:
  • Pyrrolidine Ring Modifications : Introduce fluorinated or spirocyclic moieties to modulate lipophilicity and blood-brain barrier penetration .
  • Pyridine Substituents : Add electron-withdrawing groups (e.g., -CF3_3) to enhance binding affinity to ATP-binding pockets .
    Validate using structure-activity relationship (SAR) studies with in vitro/in vivo correlation (IVIVC) models .

Q. How should researchers resolve contradictory data in the literature regarding the biological activity of pyridine-pyrrolidine derivatives?

  • Methodological Answer : Address discrepancies through:
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies using tools like PRISMA guidelines.
  • Orthogonal Assays : Confirm activity via independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Batch Reproducibility : Replicate experiments with independently synthesized batches to rule out impurity-driven artifacts .

Q. What computational tools are recommended for predicting the pharmacokinetic (PK) properties of this compound?

  • Methodological Answer : Use in silico platforms such as:
  • SwissADME : Predict logP, solubility, and CYP450 interactions.
  • Molecular Dynamics (MD) Simulations : Model membrane permeability (e.g., using CHARMM force fields).
  • QSAR Models : Train on datasets of pyridine derivatives to forecast bioavailability and clearance .

Q. What experimental strategies can elucidate the compound’s interaction with off-target enzymes or transporters?

  • Methodological Answer : Employ:
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes.
  • Thermal Shift Assays (TSA) : Identify off-target binding via protein melting temperature shifts.
  • CRISPR-Cas9 Screens : Knock out suspected off-target genes and assess phenotypic rescue .

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